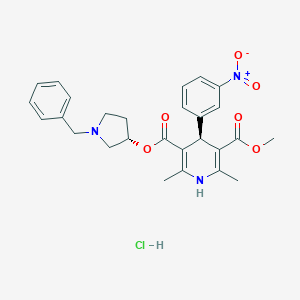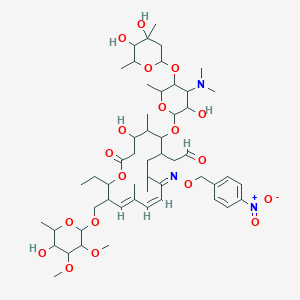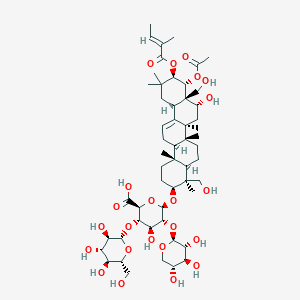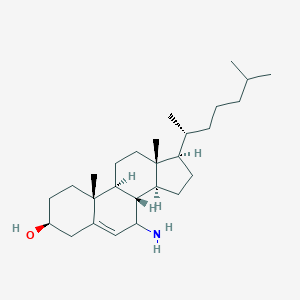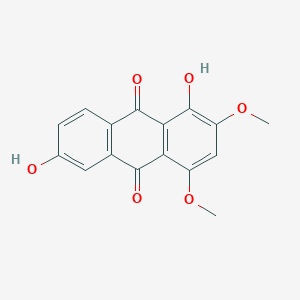
5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of tertiary amides from cyclic amines and 3-(phenyl-1,2,4-oxadiazol-5-yl)propionoyl chloride is detailed in one study . This process involves the formation of four tertiary amides, which are characterized using 1H and 13C NMR spectroscopy. The molecular structures of these compounds are inferred from these spectroscopic methods, and further computational analysis using semi-empirical and ab initio calculations provides insight into their stable molecular conformations .
Another research paper describes the synthesis of a series of anions with a conjugated N4− system . The synthesis begins with 3-amino-4-azido-1,2,5-oxadiazole and involves intramolecular thermolytic cyclization. The removal of the 2-cyanoethyl protecting group
Scientific Research Applications
Synthesis and Chemical Properties
Oxadiazoles, including structures similar to "5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride," are synthesized through various methods, with primary amidoximes and acylating agents being common reactants. These compounds can also be produced through 1,3-dipolar cycloaddition reactions, offering a pathway from a broad spectrum of reactants. Such synthetic versatility makes them suitable for diverse chemical modifications and applications in medicinal chemistry (Kayukova, 2005).
Biological Activities
The oxadiazole core, a feature in compounds like the one , is associated with a broad spectrum of pharmacological activities. Research indicates that oxadiazole derivatives, including 1,3,4-oxadiazoles and 1,2,4-oxadiazoles, exhibit antimicrobial, anticancer, anti-inflammatory, and many other bioactivities. These properties are attributed to their interaction with biomacromolecules via hydrogen bond interactions, making them a key focus in drug discovery and development projects (Jalhan et al., 2017; Wang et al., 2022).
Therapeutic Potential
The 1,3,4-oxadiazole ring, present in similar compounds, has been extensively studied for its therapeutic potential. It is known for effective binding with various enzymes and receptors due to its unique structure, eliciting a range of bioactivities. This has led to the development of 1,3,4-oxadiazole-based compounds as potential treatments for various diseases, highlighting the significant development value of such derivatives (Verma et al., 2019).
properties
IUPAC Name |
3-(1-phenylpropan-2-yl)-2H-oxadiazol-2-ium-5-amine;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10;/h2-6,8-9,13H,7,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOOCBHQXJABTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N2C=C(O[NH2+]2)N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22293-47-6 (Parent) |
Source


|
| Record name | Sidnofen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003441643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
241.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride | |
CAS RN |
3441-64-3 |
Source


|
| Record name | Sidnofen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003441643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


